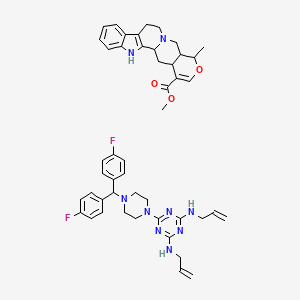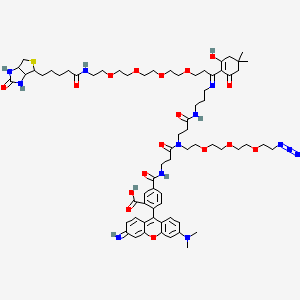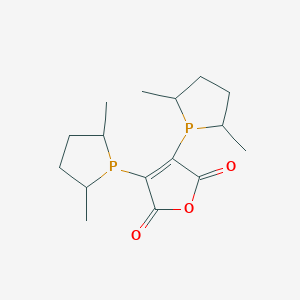
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl ester groups. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl and methyl ester groups under specific conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine: Although not yet widely used in clinical settings, the compound’s derivatives are explored for their potential as drug candidates. Studies focus on their pharmacokinetics, bioavailability, and efficacy in treating various diseases.
Wirkmechanismus
The mechanism of action of O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used. Researchers continue to study these interactions to uncover the full potential of the compound in various fields .
Vergleich Mit ähnlichen Verbindungen
O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
O1-tert-butyl O2-ethyl trans-5-aminopiperidine-1,2-dicarboxylate:
O1-tert-butyl O2-methyl trans-5-hydroxypiperidine-1,2-dicarboxylate: The presence of a hydroxyl group instead of an amino group results in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
VSYXYJDOKAFLDT-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)OC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)

![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)
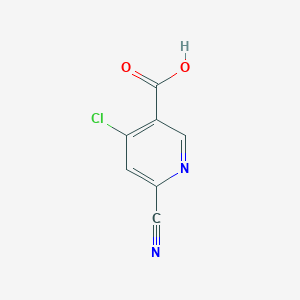
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)
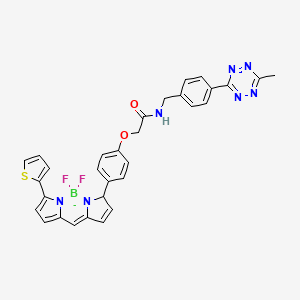
![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
